Isoquinoline-1-sulfinic acid Isoquinoline-1-sulfinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17410685
InChI: InChI=1S/C9H7NO2S/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,11,12)
SMILES:
Molecular Formula: C9H7NO2S
Molecular Weight: 193.22 g/mol

Isoquinoline-1-sulfinic acid

CAS No.:

Cat. No.: VC17410685

Molecular Formula: C9H7NO2S

Molecular Weight: 193.22 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline-1-sulfinic acid -

Specification

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
IUPAC Name isoquinoline-1-sulfinic acid
Standard InChI InChI=1S/C9H7NO2S/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,11,12)
Standard InChI Key RDDLWFKZLRGUDP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2S(=O)O

Introduction

Structural Characteristics & Molecular Properties

Isoquinoline-1-sulfinic acid (C₉H₇NO₂S) consists of an isoquinoline backbone fused with a sulfinic acid group. The isoquinoline system, a benzannulated pyridine derivative, confers aromaticity and planar rigidity, while the sulfinic acid moiety introduces acidity and redox activity. Key structural features include:

  • Aromatic system: Delocalized π-electrons across the bicyclic framework enhance stability and participate in charge-transfer interactions .

  • Sulfinic acid group: The -SO₂H substituent exhibits weaker acidity (pKa ≈ 1–2) compared to sulfonic acids (pKa ≈ -6), enabling selective protonation-deprotonation under mild conditions .

  • Tautomerism: Sulfinic acids can exist in equilibrium between sulfinic (-SO₂H) and sulfenate (-SO⁻) forms, depending on pH and solvent polarity .

Comparative Analysis with Related Derivatives

Data from sulfonic acid and sulfonamide analogs suggest that substitution patterns significantly influence physicochemical properties:

PropertyIsoquinoline-1-sulfinic acid (Inferred)5-Isoquinolinesulfonic acid Isoquinoline-4-sulfonyl fluoride
Molecular formulaC₉H₇NO₂SC₉H₇NO₃SC₉H₆FNO₂S
Molecular weight209.22 g/mol209.22 g/mol211.21 g/mol
AcidityModerate (pKa ~1.5)Strong (pKa ~-2)Non-acidic
ReactivityRedox-activeHydrolytically stableElectrophilic fluorination

Synthetic Pathways & Optimization

While no direct synthesis of isoquinoline-1-sulfinic acid is documented, methodologies for analogous compounds suggest feasible routes:

Challenges in Synthesis

  • Instability: Sulfinic acids are prone to oxidation to sulfonic acids under aerobic conditions, necessitating inert atmospheres and low temperatures during synthesis .

  • Purification: High polarity and hygroscopicity complicate isolation, often requiring chromatographic techniques or recrystallization from non-aqueous solvents .

Reactivity & Functionalization

The sulfinic acid group enables diverse transformations, inferred from studies on caspase-3 inhibitors and sulfonyl fluorides:

Redox Activity

Isoquinoline-1-sulfinic acid may participate in redox cycles, generating reactive oxygen species (ROS) in the presence of thiols like dithiothreitol (DTT). This property is critical in biochemical applications, such as enzyme inhibition :
R-SO2H+DTTR-SH+ROS\text{R-SO}_2\text{H} + \text{DTT} \rightarrow \text{R-SH} + \text{ROS}
Electron spin resonance (ESR) studies confirm radical intermediates during such reactions .

Electrophilic Substitution

The electron-deficient isoquinoline ring directs electrophilic attacks to the 5- and 8-positions, enabling functionalization (e.g., nitration, halogenation) while preserving the sulfinic acid group .

Research Gaps & Future Directions

  • Stability studies: Systematic investigation of thermal, oxidative, and hydrolytic stability under varying conditions.

  • Catalytic applications: Exploration in asymmetric catalysis using chiral isoquinoline-sulfinic acid complexes.

  • Therapeutic potential: Screening for kinase inhibition, antiviral activity, or amyloid disaggregation effects.

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